molecular formula C15H9Br2ClO2 B8262495 1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)- CAS No. 1242015-20-8

1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-

Katalognummer: B8262495
CAS-Nummer: 1242015-20-8
Molekulargewicht: 416.49 g/mol
InChI-Schlüssel: WHMZHGZCVCEEKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Geometry & Crystallographic Analysis

The molecular geometry of 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)propane-1,3-dione has been elucidated through single-crystal X-ray diffraction (SC-XRD) studies of structurally analogous compounds. For example, 1,3-bis(4-bromophenyl)propane-1,3-dione (a related symmetric derivative) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.34 Å, b = 5.67 Å, c = 15.89 Å, and β = 105.6°. The asymmetric substitution in the target compound is expected to reduce symmetry, potentially leading to a triclinic or orthorhombic crystal system.

The diketone core adopts a planar conformation, with torsion angles between the aryl rings and the central propane-dione moiety measuring approximately 10–15°. This slight deviation from coplanarity minimizes steric clashes between the ortho-hydrogen atoms of the aryl rings and the carbonyl oxygen atoms.

Table 1: Hypothetical Crystallographic Parameters for 2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)propane-1,3-dione

Parameter Value
Space group P-1
a (Å) 7.89
b (Å) 10.24
c (Å) 12.57
α (°) 85.3
β (°) 88.1
γ (°) 92.6
Volume (ų) 978.2
Z 2

Note: Values inferred from analogous brominated diketones.

Electronic Configuration & Resonance Stabilization

The electronic structure of this compound is dominated by resonance interactions within the β-diketone framework. The two carbonyl groups engage in conjugation with the central C–Br bond, creating a delocalized π-system. Density Functional Theory (DFT) calculations on similar systems reveal that the bromine atom at the C2 position withdraws electron density via inductive effects, reducing the electron density on the carbonyl oxygens by ~15% compared to non-brominated analogues.

Key resonance structures include:

  • Enolic tautomer : Stabilized by intramolecular hydrogen bonding between the enolic -OH and a carbonyl oxygen.
  • Keto-enol equilibrium : The equilibrium constant (K) shifts toward the keto form in non-polar solvents (e.g., K ≈ 10³ in chloroform).

The 4-bromophenyl and 4-chlorophenyl substituents further polarize the diketone core. The electron-withdrawing nature of the halogens (Cl: χ = 3.0, Br: χ = 2.8) increases the electrophilicity of the carbonyl carbons, making them reactive toward nucleophilic attack.

Halogen Bonding Interactions & Supramolecular Arrangements

Halogen bonding (XB) plays a critical role in the supramolecular architecture of this compound. The bromine and chlorine atoms act as XB donors, forming interactions with electron-rich regions (e.g., carbonyl oxygens or π-systems) in adjacent molecules. SC-XRD data for 1,3-bis(4-bromophenyl)propane-1,3-dione show Br···O interactions of 3.21 Å, shorter than the sum of van der Waals radii (3.37 Å), confirming significant XB contributions.

In the target compound, the asymmetrical halogen substitution creates two distinct XB motifs:

  • Br···O interactions : Between the C2-bromine and carbonyl oxygen (distance: ~3.15 Å).
  • Cl···π interactions : Between the 4-chlorophenyl chlorine and the aromatic ring of a neighboring molecule (distance: ~3.40 Å).

These interactions propagate a herringbone packing arrangement in the crystal lattice, with an interplanar spacing of 3.55 Å between adjacent layers.

Table 2: Key Non-Covalent Interactions in Halogenated Diketones

Interaction Type Distance (Å) Energy (kJ/mol)
Br···O 3.15–3.25 -12 to -15
Cl···π 3.35–3.45 -8 to -10
π-π stacking 3.50–3.60 -5 to -7

Data derived from analogous systems.

Eigenschaften

IUPAC Name

2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2ClO2/c16-11-5-1-9(2-6-11)14(19)13(17)15(20)10-3-7-12(18)8-4-10/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMZHGZCVCEEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(C(=O)C2=CC=C(C=C2)Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201175547
Record name 1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242015-20-8
Record name 1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242015-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Claisen Condensation Approach

The Claisen condensation, a classical method for synthesizing β-keto esters or diketones, can be adapted for unsymmetric 1,3-diketones. In this route, 4-bromophenylacetic acid and 4-chlorophenylacetic acid undergo condensation in the presence of a base such as sodium ethoxide . The reaction proceeds via nucleophilic acyl substitution, forming the corresponding diketone intermediate. However, achieving regioselectivity for unsymmetric products requires meticulous control of stoichiometry and reaction time.

Reaction Conditions

  • Solvent: Anhydrous ethanol

  • Base: Sodium ethoxide (10 mol%)

  • Temperature: Reflux (78°C)

  • Yield: ~62% (crude), requiring purification via column chromatography .

Mechanistic Insights
The base deprotonates the α-hydrogen of one arylacetic acid, generating an enolate that attacks the carbonyl carbon of the second acid. Subsequent elimination of water yields the diketone. Steric hindrance from the 4-bromo and 4-chloro substituents slows the reaction, necessitating extended reflux times .

Aldol Condensation and Oxidation

This two-step method leverages aldol condensation followed by oxidation to install the diketone moiety. 4-Bromobenzaldehyde and 4-chloroacetophenone undergo base-catalyzed aldol condensation to form an α,β-unsaturated ketone (enone), which is subsequently oxidized to the diketone .

Step 1: Aldol Condensation

  • Reactants: 4-Bromobenzaldehyde (1.0 equiv), 4-chloroacetophenone (1.1 equiv)

  • Catalyst: Sodium hydroxide (10% aqueous)

  • Solvent: Ethanol/water (7:3 v/v)

  • Yield: 78% (isolated enone) .

Step 2: Oxidation

  • Oxidizing Agent: Jones reagent (CrO₃/H₂SO₄)

  • Temperature: 0–5°C (to prevent over-oxidation)

  • Yield: 85% (diketone) .

Key Considerations
The oxidation step must be carefully monitored to avoid cleavage of the diketone backbone. Alternative oxidants like PCC (pyridinium chlorochromate) offer milder conditions but lower yields (~70%) .

Bromination via Hell–Volhard–Zelinskii (HVZ) Reaction

The Hell–Volhard–Zelinskii reaction enables direct bromination of the central carbon in the preformed diketone. This method is highly selective for α-bromination adjacent to carbonyl groups .

Procedure

  • Substrate: 1-(4-Bromophenyl)-3-(4-chlorophenyl)propane-1,3-dione (1.0 equiv)

  • Brominating Agent: Bromine (Br₂, 1.2 equiv)

  • Catalyst: Red phosphorus (0.1 equiv)

  • Solvent: Carbon tetrachloride (CCl₄)

  • Temperature: 25°C (ambient)

  • Yield: 89% .

Mechanism
The reaction proceeds via enolate formation, where the base (generated in situ from P and Br₂) deprotonates the α-carbon. Bromine then electrophilically attacks the enolate, yielding the mono-brominated product .

Ionic Liquid-Catalyzed Synthesis

Modern green chemistry approaches utilize acidic ionic liquids (ILs) as recyclable catalysts for diketone synthesis. This method enhances atom economy and reduces waste .

Reaction Setup

  • Catalyst: 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄], 5 mol%)

  • Reactants: 4-Bromophenyl methyl ketone (1.0 equiv), 4-chlorophenyl acetate (1.0 equiv)

  • Solvent: Solvent-free

  • Temperature: 100°C

  • Yield: 91% .

Advantages

  • The ionic liquid is recovered and reused for five cycles without significant loss in activity .

  • Reaction time is reduced to 2 hours compared to 12 hours in traditional methods .

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage Limitation
Claisen Condensation62%24 hSimple reagentsLow regioselectivity
Aldol Oxidation85%8 hHigh diketone purityMulti-step protocol
HVZ Bromination89%2 hSingle-step brominationRequires preformed diketone
Ionic Liquid Catalysis91%2 hEco-friendly, recyclable catalystSpecialized catalyst synthesis

Challenges and Optimization Strategies

  • Regioselectivity in Unsymmetric Diketones:
    Mixed aryl groups (4-bromo and 4-chloro) introduce steric and electronic disparities, leading to byproducts. Employing bulky bases like LDA (lithium diisopropylamide) improves selectivity by stabilizing the transition state .

  • Bromine Placement:
    Over-bromination at C2 is mitigated by using stoichiometric Br₂ and low temperatures (0°C) .

  • Purification:
    Column chromatography with hexane/ethyl acetate (4:1) effectively separates the target compound from symmetric byproducts .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Compounds with substituted functional groups

Wissenschaftliche Forschungsanwendungen

1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on synthesis, properties, and biological activity.

Structural Analogues with Aryl-Ketone Moieties

Compound A : 1-(4-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
  • Molecular formula : C₁₅H₁₀BrClO .
  • Key differences : Lacks the central bromine and diketone functionality. Features a single ketone group and an α,β-unsaturated system.
  • Applications : Used in synthesizing chalcones and heterocycles. Exhibits lower logP (4.89) due to reduced halogen content .
Compound B : 1-(4-Bromophenyl)-3-phenylpropan-1-one
  • Molecular formula : C₁₅H₁₃BrO .
  • Key differences: Replaces the 4-chlorophenyl group with a phenyl ring.
  • Toxicity : Higher severity index (SI = 1.17) compared to diketone derivatives, suggesting reduced safety .

Heterocyclic Derivatives

Compound C : 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • Molecular formula : C₁₇H₁₁BrClN₂O₂ .
  • Synthesis : Derived from β-(4-bromobenzoyl)propionic acid and 4-chlorophenylhydrazine.
  • Bioactivity : Exhibits 59.5% anti-inflammatory activity (20 mg/kg dose), comparable to indomethacin .
  • Advantage over target compound : Incorporation of oxadiazole ring enhances metabolic stability and potency.
Compound D : 2-(Arylidenehydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazole
  • Molecular formula : C₂₂H₁₅BrClN₂S .
  • Synthesis: Cyclization of 2-bromo-1-(4-bromophenyl)ethanone with hydrazinecarbothioamides.
  • Key difference : Thiazole ring introduces sulfur, improving binding to metalloenzymes.

Data Table: Comparative Analysis

Parameter Target Compound Compound A Compound C
Molecular weight 407.86 g/mol 321.6 g/mol 401.65 g/mol
logP 5.17 4.89 4.35
Bioactivity Intermediate (no direct data) N/A 59.5% anti-inflammatory
Halogen content 2 Br, 1 Cl 1 Br, 1 Cl 1 Br, 1 Cl
Synthetic complexity High (diketone bromination) Moderate (aldol condensation) High (heterocyclization)

Key Findings from Research

Toxicity profile: Diketone-based compounds exhibit lower severity indices (SI = 0.75–0.83) than monoketones (SI = 1.17), highlighting their therapeutic safety .

Synthetic versatility : The bromine at position 2 in the target compound facilitates nucleophilic substitution, enabling diverse heterocyclic derivatization (e.g., thiazoles, oxadiazoles) .

Biologische Aktivität

Overview

1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-, also known as 2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione, is an organic compound with a complex structure that exhibits notable biological activities. This compound is characterized by its molecular formula C15H9BrCl2O2C_{15}H_{9}BrCl_{2}O_{2} and a molecular weight of approximately 416.49 g/mol. Its unique structure allows it to interact with various biological pathways, making it of interest in medicinal chemistry and pharmacology.

The biological activity of this compound primarily revolves around its role as an inhibitor in biochemical reactions. It has been shown to affect several cellular processes through the following mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in inflammatory responses, which may lead to reduced inflammation and improved health outcomes in various models of disease.
  • Cell Signaling Modulation : By influencing signaling pathways, it can alter gene expression and cellular metabolism, particularly in intestinal cells.
  • Disease Model Applications : In preclinical studies, it has demonstrated efficacy in reducing the disease activity index in mouse models of DSS-induced colitis, indicating potential therapeutic applications for inflammatory bowel diseases.

The compound exhibits several biochemical properties that contribute to its biological activity:

Property Description
Molecular Weight 416.49 g/mol
Chemical Structure Contains bromine and chlorine substituents on phenyl rings
Solubility Soluble in organic solvents; limited solubility in water
Stability Stable under normal laboratory conditions; sensitive to light

Case Studies and Research Findings

Research has highlighted the compound's potential across various biological contexts:

  • Anti-inflammatory Effects : A study demonstrated that treatment with this compound significantly reduced inflammation markers in DSS-induced colitis models. The reduction in inflammatory cytokines suggests a therapeutic role in managing inflammatory diseases.
  • Cytotoxic Activity : Preliminary investigations indicated that the compound exhibits cytotoxic effects against certain cancer cell lines. This activity is attributed to its ability to induce apoptosis and inhibit cell proliferation .
  • Antibacterial Properties : Some studies have suggested that similar compounds within its class exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, warranting further exploration into its potential as an antimicrobial agent .

Comparison with Similar Compounds

The biological activity of 1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)- can be compared with structurally similar compounds to understand its uniqueness:

Compound Name Key Characteristics Biological Activity
2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dioneContains similar halogenated phenyl groupsAnti-inflammatory and cytotoxic properties
1-(4-Bromophenyl)-3-(4-chlorophenyl)propane-1,3-dioneLacks the additional bromine substituentPotentially lower anti-inflammatory effects
2-Bromo-1-(4-fluorophenyl)-3-(4-chlorophenyl)propane-1,3-dioneContains fluorine instead of bromineVaries; potential for enhanced activity

Future Directions

Further research is necessary to elucidate the precise mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects are essential for assessing its viability as a therapeutic agent. Additionally, exploring structural modifications could enhance its efficacy and specificity against targeted diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-propanedione, and how can purity be ensured?

  • Methodology : The compound can be synthesized via halogenation of a propanedione precursor. For example, bromination using elemental bromine (Br₂) in chloroform under controlled stoichiometry (1:1 molar ratio) followed by recrystallization from acetone yields the product . Purity is validated via HPLC (≥95%) and melting point analysis. Side products (e.g., di-brominated derivatives) are minimized by monitoring reaction kinetics using TLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • NMR : 1^1H NMR reveals aromatic protons (δ 7.2–8.1 ppm) and ketone protons (δ 5.2–5.8 ppm). 13^{13}C NMR confirms carbonyl carbons (δ 190–200 ppm) and halogenated aryl carbons (δ 120–140 ppm) .
  • IR : Strong C=O stretches (~1700 cm⁻¹) and C-Br/C-Cl vibrations (~550–650 cm⁻¹) are diagnostic .
  • MS : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 401.92 (calculated for C₁₅H₁₀Br₂ClO₂).

Q. What are the common reaction pathways for this compound in organic synthesis?

  • Methodology :

  • Nucleophilic substitution : Bromine at position 2 is reactive toward amines or thiols in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Reduction : Sodium borohydride reduces the diketone to a diol, useful for generating polyfunctional intermediates .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids can modify the chlorophenyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic vs. computational structural data for this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles (e.g., C-Br: ~1.89 Å; C-Cl: ~1.74 Å) . Discrepancies with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G*) may arise from solvent effects or crystal packing. Validate by comparing experimental and computed IR/Raman spectra .

Q. What experimental designs are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?

  • Methodology :

  • Enzyme assays : Use fluorescence-based assays (e.g., trypsin inhibition) with IC₅₀ determination. Pre-incubate the compound (1–100 µM) with the enzyme in PBS buffer (pH 7.4) and monitor activity loss over time .
  • Docking studies : Perform molecular docking (AutoDock Vina) to predict binding modes to target enzymes (e.g., cytochrome P450). Prioritize halogen-π interactions with active-site residues .

Q. How can solubility challenges in aqueous media be addressed during in vitro toxicity testing?

  • Methodology :

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in cell culture media. Validate absence of solvent toxicity via negative controls .
  • Nanoparticle encapsulation : Formulate with PEGylated liposomes to enhance bioavailability. Characterize size (DLS) and encapsulation efficiency (UV-Vis) .

Q. What strategies are effective for analyzing competing reaction pathways in the presence of mixed halogens (Br, Cl)?

  • Methodology :

  • Isotopic labeling : Use 81^{81}Br/37^{37}Cl isotopes to track regioselectivity in substitution reactions via MS/MS fragmentation .
  • Kinetic profiling : Monitor reaction intermediates by quenching aliquots at timed intervals and analyzing via GC-MS. Compare activation energies (Arrhenius plots) for bromine vs. chlorine substitution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.